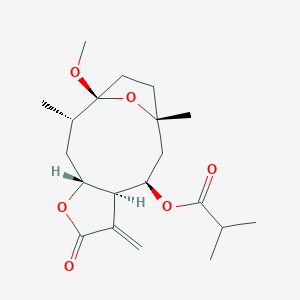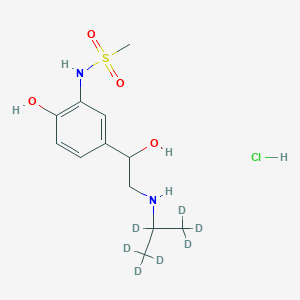
Sendanolactone
Vue d'ensemble
Description
Lactones, including Sendanolactone, are a significant class of organic compounds characterized by a cyclic ester functional group. They are widely studied for their diverse chemical reactions, properties, and applications in synthesizing various natural and synthetic products.
Synthesis Analysis
The synthesis of lactones often involves strategies such as catalytic fluorolactonization, where chiral aryl iodide-catalyzed fluorolactonization uses HF-pyridine as a nucleophilic fluoride source, offering access to lactones with high enantio- and diastereoselectivity (Woerly, Banik, & Jacobsen, 2016). Additionally, methods like ozonolysis and hydrogenation reactions for producing hydroxynonanoic acid from oleic acid, followed by metal-catalyzed lactonization, illustrate the diversity in lactone synthesis pathways (Liu, Kong, Wan, & Narine, 2008).
Molecular Structure Analysis
The molecular structure of lactones is crucial for understanding their reactivity and properties. Techniques such as 1H NMR, 13C NMR, FTIR, and mass spectroscopy are commonly used to confirm the structure of synthesized lactones (Liu, Kong, Wan, & Narine, 2008). These methods provide insights into the cyclic ester group's configuration, essential for the compound's chemical behavior.
Chemical Reactions and Properties
Lactones undergo various chemical reactions, such as halolactonization, where halogens are introduced into the lactone ring, affecting the compound's reactivity and properties (Ma, Wu, & Shi, 2004). The enantioselective catalysis of lactone synthesis is another area of interest, providing pathways to synthesize lactones with specific stereogenic centers, which is critical for their activity and function (Woerly, Banik, & Jacobsen, 2016).
Physical Properties Analysis
The physical properties of lactones, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to characterize these properties, providing information essential for their application in various fields (Liu, Kong, Wan, & Narine, 2008).
Chemical Properties Analysis
The chemical properties of lactones, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical environments, are fundamental to their application in synthesis and industry. Studies on catalytic macrolactonization highlight the advancements in synthesizing macrolactones efficiently, with significant implications for natural product synthesis and pharmaceutical development (Li, Yin, & Dai, 2017).
Applications De Recherche Scientifique
Chemical Composition of Natural Sources : Sendanolactone has been identified as one of the chemical components in Melia azedarach stems. This discovery helps in understanding the chemical profile of the plant and its potential applications in pharmacology (Suhag et al., 2000).
Triterpenoids Isolation and Identification : Research has been conducted to isolate and identify triterpenoids, including sendanolactone, from various sources like Melia azedarach. Such studies are crucial in exploring the potential therapeutic uses of these compounds (Qinghao Jin et al., 2013); (S. Faizi et al., 2002); (Z. Mian, 2010).
Biological Activities and Applications : The studies on sendanolactone and similar compounds mainly focus on their potential biological activities, which could have various applications in medicine and pharmacology. However, specific research on sendanolactone's distinct biological activities and applications is not detailed in the available literature.
Propriétés
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22,24-25H,8,10-14,16H2,1-7H3/t18-,19+,22+,24-,25+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDGDWBWUZEAM-LPYLZKPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sendanolactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sendanolactone and where is it found?
A1: Sendanolactone is a tetracyclic triterpenoid primarily found in the bark of the Melia azedarach tree, also known as the Chinaberry or Bead tree. [, ] This compound belongs to the lanostane-type triterpenoids and was first isolated from the Japanese variety of the tree (Melia azedarach L. var. japonica Makino). [] Further research identified its presence in other parts of the tree, including the stems and fruits. [, ]
Q2: What is the molecular structure of Sendanolactone?
A2: Sendanolactone possesses a complex tetracyclic structure. It was determined to be 3,6-dioxo-13α,14β,17α-lanosta-7,24-dien-21,16β-olide based on chemical and spectroscopic analyses. []
Q3: What other compounds are often found alongside Sendanolactone in Melia azedarach?
A3: Melia azedarach contains various other bioactive compounds. Some frequently found alongside Sendanolactone include:
- Melianin B: Another triterpenoid isolated from the stems of Melia azedarach. []
- Ohchinin acetate: A limonoid compound also found in the stems of the plant. []
- Surianol: A terpenoid previously identified in Suriana maritima and found to be present in Melia azedarach stems. []
- 3β-hydroxy-4,4,14α-trimethyl-5α-pregn-8-en-20-one: A steroid compound previously identified in Fomes officinalis and found to be present in Melia azedarach stems. []
Q4: Are there any known biological activities associated with Sendanolactone?
A4: While research on Sendanolactone is ongoing, some studies have shown that it exhibits moderate cytotoxic activity against KB cell lines (a human epithelial carcinoma cell line). [] This suggests potential applications in cancer research, although further investigations are needed to understand its mechanism of action and potential therapeutic benefits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





